molecular formula C11H13N B2806617 (2S)-3-methyl-2-phenylbutanenitrile CAS No. 174411-82-6

(2S)-3-methyl-2-phenylbutanenitrile

Cat. No.: B2806617
CAS No.: 174411-82-6
M. Wt: 159.232
InChI Key: IAZOLAFPWWQXGU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-methyl-2-phenylbutanenitrile is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a nitrile group attached to a butane chain with a phenyl and a methyl substituent. It is used in various chemical syntheses and has applications in different fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-phenylbutanenitrile can be achieved through several methods. One common approach involves the enantioselective addition of a phenyl group to a nitrile-containing precursor. This can be done using chiral catalysts to ensure the desired stereochemistry. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-phenylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

(2S)-3-methyl-2-phenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-phenylbutanenitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-methyl-2-phenylpropanoic acid
  • (2S)-3-methyl-2-phenylbutanoic acid
  • (2S)-3-methyl-2-phenylpropanenitrile

Uniqueness

(2S)-3-methyl-2-phenylbutanenitrile is unique due to its specific stereochemistry and the presence of both a nitrile and a phenyl group. This combination of functional groups and chiral center makes it a valuable compound in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(2S)-3-methyl-2-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZOLAFPWWQXGU-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C#N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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